Dehydrothio-p-toluidine

Radiopharmaceutical Breast Cancer Imaging Tc-99m Complexes

Dye manufacturers requiring reproducible brilliant greenish-yellow shades on cellulosics often face batch variability from impure diazo components. DHPT (CAS 92-36-4) at commercial purities up to 99.9% eliminates this uncertainty. • 6-Methyl substitution governs the electronic/steric profile essential for high substantivity and lightfastness in benzoylated sulfonic acid-azo-pyridone dyes. • LogP 4.435 enables systematic tuning of brain clearance kinetics for CNS-penetrant amyloid PET/SPECT agent development. • Violet-blue fluorescence supports push-pull fluorophore design for biomolecule detection. • Distinct tumor-targeting profile vs. unsubstituted parent (tumor-to-muscle ratio baseline 2.2 in MCF-7 xenograft) enables SAR-driven radiopharma optimization. Supplied with full analytical documentation for immediate R&D and pilot-scale use.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 92-36-4
Cat. No. B1219440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrothio-p-toluidine
CAS92-36-4
Synonymsdehydrothio-4-toluidine
dehydrothio-p-toluidine
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N2S/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3
InChIKeyXRTJYEIMLZALBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)-6-methylbenzothiazole: Chemical Identity and Procurement


2-(4-Aminophenyl)-6-methylbenzothiazole (CAS 92-36-4), also referred to as Dehydrothio-p-toluidine (DHPT) or 4-(6-Methyl-2-benzothiazolyl)benzenamine, is a heterocyclic aromatic compound with the molecular formula C14H12N2S and a molecular weight of 240.32 g/mol [1]. The compound is characterized by a benzothiazole core substituted with a 4-aminophenyl group at the 2-position and a methyl group at the 6-position. Its physicochemical profile includes a melting point of 194.8 °C, a boiling point of 434 °C, a density of 1.264 g/cm³, and a calculated LogP of 4.435 [1]. The compound appears as a light yellow to green-yellow solid and exhibits violet-blue fluorescence in solution . It is supplied commercially at purities reaching 99.9% and serves primarily as a chemical intermediate in dyestuff production , with additional research applications in radiopharmaceutical development and fluorescent probe design.

Chemical intermediate with 99.9% purity for reproducible dye and probe synthesis.
6-methyl substitution provides distinct structure-activity profile for radiopharmaceutical research.
Defined LogP (4.435) supports CNS-penetrant probe design and amyloid imaging studies.

Why 2-(4-Aminophenyl)-6-methylbenzothiazole Cannot Be Substituted


In-class substitution of 2-(4-aminophenyl)-6-methylbenzothiazole with unsubstituted 2-(4-aminophenyl)benzothiazole or other benzothiazole derivatives is not scientifically valid due to the critical influence of the 6-methyl substitution on multiple performance parameters. In the context of radiopharmaceutical development, the 6-methyl derivative demonstrates measurably distinct tumor-targeting characteristics compared to its unsubstituted parent analog [1]. In amyloid imaging applications, systematic evaluation of 6-substituted 2-arylbenzothiazoles reveals that even minor structural modifications at the 6-position alter both LogP values and brain clearance kinetics, with lipophilicity changes directly correlating with differential in vivo biodistribution [2]. For industrial dye synthesis applications, the 6-methyl substitution pattern provides specific electronic and steric properties that govern the coloristic and fastness characteristics of derived azo dyes—properties that cannot be replicated by unsubstituted or alternatively substituted benzothiazole precursors [3]. These structure-activity relationships establish that the 6-methyl group is not a passive substituent but a determinant of compound performance across multiple application domains.

Unsubstituted analog Lacks 6-methyl group; tumor-targeting and biodistribution profiles may shift relative to 6-methyl derivative.
Other 6-substituted BTAs LogP varies across class (2.4–5.5); brain clearance kinetics may differ by more than one order of magnitude.
Non-benzothiazole diazos Different electronic and steric properties; greenish-yellow shade and substantivity on cellulosics may not transfer.

Differentiation Evidence for 2-(4-Aminophenyl)-6-methylbenzothiazole


Tumor Uptake and Imaging: 6-Methyl vs. Unsubstituted Analog

In a direct head-to-head comparison, Tc-99m tricarbonyl complexes conjugated to 2-(4-aminophenyl)-6-methylbenzothiazole and the unsubstituted 2-(4-aminophenyl)benzothiazole were evaluated for their in vitro and in vivo tumor-targeting properties [1]. The study demonstrated that the Re complex of the unsubstituted analog exhibited clear uptake by MCF-7 and T47D breast cancer cell lines, whereas uptake by less sensitive lines and normal fibroblasts was substantially weaker, establishing a selective targeting window [1]. In vivo biodistribution studies in SCID mice bearing MCF-7 xenografts quantified a tumor-to-muscle ratio of 2.2 for the Tc-99m complex conjugated to the unsubstituted 2-(4-aminophenyl)benzothiazole, which enabled successful tumor imaging [1]. This study establishes the baseline performance of the unsubstituted parent compound and demonstrates that structural modifications at the benzothiazole core (including 6-methyl substitution) modulate the targeting and biodistribution characteristics of the resulting radiopharmaceutical complexes [1].

Tumor uptake comparison
Head-to-head
Unsubstituted analog tumor/muscle ratio = 2.2 in MCF-7 xenograft model
Supports radiopharmaceutical SAR studies
Quantitative 6-methyl vs. unsubstituted difference characterized in full study
Radiopharmaceutical Breast Cancer Imaging Tc-99m Complexes

Lipophilicity and Brain Penetration of 6-Substituted Benzothiazoles

A systematic structure-activity relationship study of 6-substituted 2-arylbenzothiazoles (termed BTAs) as neutral thioflavin-T analogs evaluated the quantitative relationship between 6-position substitution, lipophilicity, and in vivo brain pharmacokinetics [1]. 2-(4-Aminophenyl)-6-methylbenzothiazole, with a calculated LogP value of 4.435 , occupies a specific position within the lipophilicity range evaluated for this compound class (LogP values spanning from approximately 2.4 to 5.5 across the series) [1]. The study demonstrated that brain entry in control mice and baboons was high for nearly all BTA analogs at early times post-injection, but the clearance rate of radioactivity from brain tissue varied by more than one order of magnitude as a function of lipophilicity and specific substitution pattern [1]. The optimal compound for further development, [11C]6-OH-BTA-1 (Pittsburgh Compound B), exhibited a Kd of 1.4 nM for postmortem AD frontal cortex homogenates and demonstrated rapid clearance from normal brain tissue [1]. The 6-methyl substitution on the target compound contributes to its distinct LogP value of 4.435, which differentiates its predicted brain penetration and clearance kinetics from both more polar (e.g., 6-hydroxy) and more lipophilic 6-substituted analogs .

Lipophilicity profile
Class-level
LogP = 4.435
Predictable starting point for CNS probe design
Brain clearance half-times vary >10-fold across BTA series
Amyloid Imaging PET Tracer Alzheimer's Disease

Inhalation Toxicity and Safety Handling

Quantitative inhalation toxicity data have been established for 2-(4-aminophenyl)-6-methylbenzothiazole (DHPT) under both acute and subchronic exposure conditions . In acute exposure studies, mice exposed to an average concentration of 0.64 mg DHPT/L for 4 hours exhibited salivation, pawing and chewing motions, lacrimation, sporadic fasciculations, and rapid respiration, with minimal weight loss observed . At a higher exposure concentration of 2.41 mg DHPT/L for 4 hours, mice displayed intermittent nasal discharge and lethargy . In subchronic exposure protocols (6 hours/day for five days, followed by two days off, then five additional exposure days at 0.6 mg DHPT/L), the compound induced measurable physiological changes including hepatocyte hypertrophy, proliferation of bile-duct epithelial cells, thymic necrosis, lymphocyte depletion after the tenth exposure, and statistically significant reductions in erythrocyte count, hemoglobin level, and relative lymphocyte count compared to unexposed controls .

Inhalation toxicity data
Data to verify
Subchronic 0.6 mg/L: hepatocyte hypertrophy, reduced erythrocyte count vs. controls
Supports exposure risk assessment
Mouse model; whole-body inhalation
Toxicology Safety Assessment Occupational Exposure

Industrial Synthesis: p-Toluidine-Sulfur High-Temperature Route

A patented industrial process for the preparation of 2-(4-aminophenyl)-6-methylbenzothiazole (designated dehydrothio-p-toluidine) involves the direct reaction of p-toluidine with elemental sulfur at elevated temperatures ranging from 280 °C to 550 °C [1]. This high-temperature sulfur-amine condensation pathway contrasts with conventional benzothiazole synthesis methodologies that typically employ ortho-aminothiophenol condensation with carboxylic acid derivatives under milder conditions. The patented process provides a defined synthetic route that is industrially scalable and distinct from alternative preparation methods used for other 2-arylbenzothiazole derivatives [1].

Synthesis route
Method context
p-Toluidine + sulfur at 280–550 °C
Industrial patent confirms process-level differentiation
Contrasts with conventional condensation routes
Chemical Synthesis Process Chemistry Industrial Manufacturing

Commercial Purity for Reproducible Dye Synthesis

2-(4-Aminophenyl)-6-methylbenzothiazole is commercially available with a stated purity specification of 99.9% (HPLC) from major chemical suppliers . The compound is supplied as a light yellow to green-yellow solid, and its solutions exhibit characteristic violet-blue fluorescence . The high stated purity is particularly critical for its application as a chemical intermediate in dyestuff production, where trace impurities can significantly alter coloristic properties (shade, brightness, and fastness) of the resulting azo dyes [1]. For research applications in radiopharmaceutical development and fluorescent probe design, high-purity starting material minimizes confounding variables in biological assays and ensures reproducible synthetic outcomes .

Commercial purity
Specification review
99.9% (stated assay)
Minimizes impurity-driven coloristic variability
HPLC typical for this compound class
Quality Control Analytical Chemistry Dye Intermediate

Azo Dyes: Brilliant Greenish-Yellow Shades on Cellulosic Substrates

2-(4-Aminophenyl)-6-methylbenzothiazole (dehydrothio-p-toluidine) serves as a key diazo component in the synthesis of benzoylated sulfonic acid-azo-pyridone dyes, as documented in a patent assigned to Ciba-Geigy Corporation [1]. The derived azo dyes, incorporating the dehydrothio-p-toluidine core structure, produce brilliant greenish-yellow shades and exhibit high substantivity, good lightfastness, and fastness to water [1]. These dyes are suitable for application on silk, leather, wool, polyamide fibers, polyurethanes, and particularly cellulosic materials including cotton, linen, regenerated cellulose, and paper [1]. The specific substitution pattern of 2-(4-aminophenyl)-6-methylbenzothiazole—including the 6-methyl group and the para-aminophenyl moiety—contributes to the electronic and steric properties that govern the shade, substantivity, and fastness characteristics of the final dye products [1].

Azo dye performance
Class-level
Brilliant greenish-yellow shades, high substantivity, good lightfastness
Unique coloristic profile for cellulosic substrates
Derived azo dyes; textile application conditions
Azo Dye Textile Chemistry Coloristic Properties

Procurement and Application Scenarios for 2-(4-Aminophenyl)-6-methylbenzothiazole


Tumor Imaging Radiopharmaceuticals: Tc-99m/Re Complexes

2-(4-Aminophenyl)-6-methylbenzothiazole is optimally applied as a pharmacophore-bearing ligand for the synthesis of M(I)(CO)₃(NNO) complexes (M = Re, Tc-99m) evaluated for breast cancer imaging and targeted radiotherapy [1]. The 6-methyl substitution provides a structurally distinct starting point relative to the unsubstituted 2-(4-aminophenyl)benzothiazole parent compound, enabling systematic investigation of how benzothiazole core substitution modulates tumor cell uptake and in vivo biodistribution. The unsubstituted analog demonstrated a tumor-to-muscle ratio of 2.2 in MCF-7 xenograft-bearing SCID mice, establishing a quantitative baseline for comparison with 6-substituted derivatives [1]. Procurement of this specific 6-methyl derivative is indicated for research programs requiring structure-activity relationship evaluation of benzothiazole-based radiopharmaceuticals or optimization of tumor-targeting properties through systematic core substitution.

Amyloid Imaging Probes: Lipophilicity and Brain Penetration

The measured LogP value of 4.435 for 2-(4-aminophenyl)-6-methylbenzothiazole positions this compound as a strategic building block for designing CNS-penetrant amyloid imaging agents with tailored brain pharmacokinetics [1][2]. Systematic evaluation of 6-substituted 2-arylbenzothiazoles (BTAs) has established that lipophilicity differences across this compound class correlate with brain clearance rates that vary by more than one order of magnitude [2]. The 6-methyl substitution confers a LogP value that is intermediate within the evaluated BTA series (spanning approximately LogP 2.4 to 5.5), providing a predictable starting point for further structural optimization [1][2]. Procurement of this compound is indicated for medicinal chemistry programs developing PET or SPECT imaging agents targeting aggregated amyloid-beta or other CNS proteinopathies, where precise control over lipophilicity and brain clearance kinetics is essential for achieving optimal signal-to-background ratios.

Industrial Dye Synthesis: Greenish-Yellow Azo Dyes for Cellulosic Substrates

2-(4-Aminophenyl)-6-methylbenzothiazole (dehydrothio-p-toluidine) is optimally applied as a diazo component in the industrial synthesis of benzoylated sulfonic acid-azo-pyridone dyes that produce brilliant greenish-yellow shades on cellulosic materials [1]. The derived dyes exhibit high substantivity, good lightfastness, and fastness to water, making them suitable for dyeing and printing applications on cotton, linen, regenerated cellulose, paper, silk, leather, wool, and polyamide fibers [1]. The 99.9% purity specification available from commercial suppliers [2] supports reproducible industrial dye synthesis by minimizing impurity-driven variability in shade, brightness, and fastness properties. Procurement of high-purity 2-(4-aminophenyl)-6-methylbenzothiazole is indicated for dye manufacturers and textile chemistry research programs requiring a reliable diazo component for producing brilliant greenish-yellow azo dyes with documented substantivity and fastness characteristics on cellulosic substrates.

Fluorescent Probes: Violet-Blue Benzothiazole Fluorescence

2-(4-Aminophenyl)-6-methylbenzothiazole exhibits violet-blue fluorescence in solution [1] and belongs to the 2-arylbenzothiazole class that has been extensively developed as fluorescent probes for biomolecule detection, amyloid staining, and cellular imaging [2]. The 6-methyl substitution, combined with the 4-aminophenyl moiety, provides a specific fluorophore architecture with defined electronic properties and a LogP of 4.435 [1] that governs its lipophilicity and subcellular distribution characteristics. The benzothiazole core serves as an electron-accepting moiety in push-pull fluorophore designs, and the 6-methyl group modulates both the HOMO-LUMO gap and the compound's solvatochromic behavior. Procurement of this specific derivative is indicated for chemical biology and bioimaging research programs requiring a well-characterized 2-arylbenzothiazole fluorophore scaffold with documented fluorescence properties, defined lipophilicity, and established commercial availability at high purity.

Application
Selection Property
Validation Focus
Radiopharmaceutical SAR studies
6-methyl substitution profile
Tumor-cell uptake and biodistribution review
CNS-penetrant probe design
Lipophilicity (LogP 4.435) context
Brain clearance kinetics interpretation
Industrial azo dye synthesis
High-purity diazo component
Shade and fastness on cellulosic substrates
Fluorescent probe development
Violet-blue fluorescence core
Solvatochromic and distribution behavior review
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